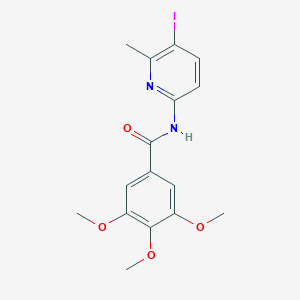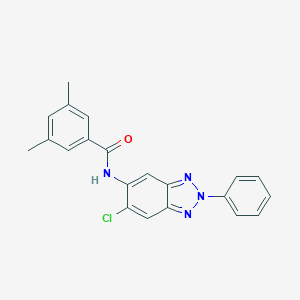![molecular formula C14H10Cl2N2O2S B244834 N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]benzamide](/img/structure/B244834.png)
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]benzamide, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic, anti-inflammatory, and antipyretic properties. It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that are involved in the regulation of various physiological processes.
Mecanismo De Acción
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]benzamide exerts its pharmacological effects by inhibiting the activity of COX enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins. By inhibiting COX enzymes, N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]benzamide reduces the production of prostaglandins, which in turn leads to a decrease in inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]benzamide has been shown to have a wide range of biochemical and physiological effects. It has been reported to decrease the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of various diseases such as cancer and neurodegenerative disorders. N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]benzamide has also been shown to modulate the expression of various genes involved in inflammation, cell proliferation, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]benzamide in laboratory experiments include its well-established pharmacological profile, its availability in various formulations, and its relatively low cost. However, the limitations of using N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]benzamide in laboratory experiments include its potential toxicity, its narrow therapeutic index, and its potential for drug-drug interactions.
Direcciones Futuras
Future research on N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]benzamide could focus on its potential use in combination with other drugs for the treatment of various diseases such as cancer and neurodegenerative disorders. Additionally, research could be conducted to investigate the potential of N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]benzamide as a modulator of the immune system and its role in the regulation of inflammation and immunity. Finally, further studies could be conducted to investigate the potential of N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]benzamide as a therapeutic agent for the treatment of drug-resistant bacterial infections.
Métodos De Síntesis
The synthesis of N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]benzamide involves the reaction of 2-amino-5-chlorobenzophenone with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3,5-dichloro-4-hydroxyaniline in the presence of a base such as triethylamine to yield the final product.
Aplicaciones Científicas De Investigación
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]benzamide has been extensively studied for its therapeutic potential in various diseases such as osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. It has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
Propiedades
Fórmula molecular |
C14H10Cl2N2O2S |
|---|---|
Peso molecular |
341.2 g/mol |
Nombre IUPAC |
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C14H10Cl2N2O2S/c15-10-6-9(7-11(16)12(10)19)17-14(21)18-13(20)8-4-2-1-3-5-8/h1-7,19H,(H2,17,18,20,21) |
Clave InChI |
FZZRVMVUJIHKTB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C(=C2)Cl)O)Cl |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C(=C2)Cl)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,6-dimethoxybenzamide](/img/structure/B244752.png)
![N-(3-{[(4-sec-butylphenoxy)acetyl]amino}-4-chlorophenyl)propanamide](/img/structure/B244754.png)


![3,5-dimethyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244764.png)

![N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,5-dimethylbenzamide](/img/structure/B244766.png)
![N-[4-(butanoylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B244768.png)
![2-[(3,5-Dimethylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B244769.png)


![Dimethyl 5-({[(3,5-dimethylbenzoyl)amino]carbothioyl}amino)isophthalate](/img/structure/B244772.png)
![3-Chloro-4-ethoxy-N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}benzamide](/img/structure/B244773.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-1-naphthamide](/img/structure/B244774.png)